molecular formula C11H18ClNO B15308755 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride

Cat. No.: B15308755
M. Wt: 215.72 g/mol
InChI Key: AMEXFXHNTKQLFI-UHFFFAOYSA-N
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Description

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is known for its unique structure, which includes a furan ring attached to a cyclohexyl group, and a methanamine group.

Preparation Methods

The synthesis of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride typically involves several steps:

    Synthetic Routes: The preparation begins with the formation of the furan ring, followed by its attachment to a cyclohexyl group. The methanamine group is then introduced through a series of reactions.

    Reaction Conditions: Common reagents used in the synthesis include bromine, triethyl phosphite, and sodium hydride.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride can be compared with other similar compounds:

Biological Activity

1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a cyclohexyl group, which influence its biological interactions. Its molecular formula is C11H15ClNC_{11}H_{15}ClN, with a molecular weight of approximately 201.7 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
  • Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantIncreased serotonin levels in rats
NeuroprotectionReduced neuronal apoptosis in vitro
AntimicrobialEffective against Gram-positive bacteria

Detailed Research Findings

  • Antidepressant Activity : A study conducted by researchers found that administration of this compound resulted in significant reductions in depression-like behavior in rodent models. The mechanism was linked to enhanced serotonergic transmission, as indicated by increased levels of serotonin metabolites in the brain .
  • Neuroprotective Effects : In vitro assays demonstrated that the compound could significantly reduce oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease .
  • Antimicrobial Properties : A recent investigation revealed that the compound exhibited notable activity against various strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests further exploration for clinical applications .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

[1-(furan-2-yl)cyclohexyl]methanamine;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10;/h4-5,8H,1-3,6-7,9,12H2;1H

InChI Key

AMEXFXHNTKQLFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CO2.Cl

Origin of Product

United States

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